molecular formula C10H5Cl3N2 B13018667 3-Chloro-6-(2,5-dichlorophenyl)pyridazine

3-Chloro-6-(2,5-dichlorophenyl)pyridazine

Cat. No.: B13018667
M. Wt: 259.5 g/mol
InChI Key: SYJDFSHSCUTPMK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridazine (B1198779) Chemistry Research

The journey of pyridazine chemistry began in the late 19th century. One of the earliest encounters with this heterocyclic system was through the work of Emil Fischer in 1886, who prepared a pyridazine derivative during his investigations into the Fischer indole (B1671886) synthesis by condensing phenylhydrazine (B124118) with levulinic acid. bldpharm.com The parent pyridazine heterocycle was later synthesized by oxidizing benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. bldpharm.com

A more practical and widely adopted route to the pyridazine core involves the use of maleic hydrazide as a starting material. bldpharm.com The condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (B178648) or its derivatives remains a fundamental and versatile method for constructing the pyridazine ring. bldpharm.comnih.gov Over the decades, research has evolved from fundamental synthesis to the exploration of the diverse reactivity and application of these compounds. The development of modern synthetic methods, including palladium-catalyzed cross-coupling reactions, has further expanded the accessible chemical space of pyridazine derivatives, allowing for the precise installation of various substituents. nih.gov

Significance of Pyridazine Scaffolds within Contemporary Chemical Science

Pyridazine scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. bldpharm.com Their unique physicochemical properties make them valuable pharmacophores—the part of a molecule responsible for its biological activity.

The pyridazine ring is a component in several therapeutic agents, including the vasodilator cadralazine, the antidepressant minaprine, and the antihypertensive hydralazine. bldpharm.combldpharm.com Its presence is also noted in a number of herbicides like credazine (B1669606) and pyridate. bldpharm.com The inherent polarity of the pyridazine ring and its ability to act as a hydrogen bond acceptor contribute to its utility in drug design, often improving the pharmacokinetic properties of a lead compound. bldpharm.com Consequently, the synthesis and biological evaluation of novel pyridazine derivatives remain an active area of research for the discovery of new agents to treat a wide range of diseases. nih.govchemicalbook.com

Structural Characteristics and Nomenclature Conventions for 3-Chloro-6-(2,5-dichlorophenyl)pyridazine

The chemical compound at the center of this article is This compound . Its structure consists of a central pyridazine ring substituted at two positions.

Following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name precisely describes its structure:

Pyridazine : This is the parent heterocycle, a six-membered ring with two adjacent nitrogen atoms. Numbering starts from one nitrogen and proceeds around the ring to give the second nitrogen the lowest possible number (position 2).

3-Chloro- : A chlorine atom is attached to the carbon at position 3 of the pyridazine ring.

6-(2,5-dichlorophenyl)- : A dichlorinated phenyl group is attached to the carbon at position 6 of the pyridazine ring. The numbers '2' and '5' indicate that the chlorine atoms on this phenyl ring are at the ortho and meta positions relative to the point of attachment to the pyridazine ring.

This compound is commercially available as a chemical intermediate, often used in the synthesis of more complex molecules for research purposes.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 99708-43-7 BLDpharm
Molecular Formula C₁₀H₅Cl₃N₂ BLDpharm
Molecular Weight 259.51 g/mol BLDpharm

| Structure | A pyridazine ring with a chlorine at C3 and a 2,5-dichlorophenyl group at C6. | N/A |

This interactive table provides key identifiers for the compound.

Theoretical Foundations of Halogenated Aryl Pyridazines in Chemical Research

The chemical behavior of this compound is dictated by the interplay of its three constituent parts: the pyridazine ring, the chloro substituent on the pyridazine ring, and the dichlorophenyl substituent.

The pyridazine ring itself is an electron-deficient aromatic system due to the presence of the two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms in the ring susceptible to nucleophilic attack, a characteristic that is exploited in various synthetic transformations. bldpharm.com

The presence of halogen atoms, specifically chlorine, further influences the electronic properties of the molecule. Chlorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect further decreases the electron density of the aromatic rings, potentially enhancing their reactivity towards nucleophiles. However, halogens also possess lone pairs of electrons that can participate in resonance, donating electron density back to the ring (+M effect). In aryl halides, this resonance effect can strengthen the carbon-halogen bond. arkat-usa.org

Mentioned Compounds

Table 2: List of Chemical Compounds

Compound Name
This compound
Pyridazine
Phenylhydrazine
Levulinic acid
Benzocinnoline
Pyridazinetetracarboxylic acid
Maleic hydrazide
Cadralazine
Minaprine
Hydralazine
Credazine

Insufficient Information for Article Generation

Following a comprehensive search for scientific literature, there is a notable lack of specific published research on the chemical reactivity and transformation of the exact compound This compound . The provided, highly specific outline requires detailed experimental findings for various reaction types, including nucleophilic aromatic substitutions, electrophilic substitutions, and reactions involving the ring's nitrogen atoms.

The search results yielded information on related, but structurally distinct, compounds such as:

3-Chloro-6-phenylpyridazine

3-Chloro-6-(4-chlorophenyl)pyridazine sigmaaldrich.com

3-Chloro-6-(2,4-dichlorophenyl)pyridazine alfa-chemistry.com

3-Chloro-6-hydrazinopyridazine nih.govsigmaaldrich.com

3-Chloro-6-methylpyridazine sigmaaldrich.com

While general principles of pyridazine reactivity, including nucleophilic aromatic substitution (SNAr) and vicarious nucleophilic substitution (VNS), are well-documented for the pyridazine class of compounds, applying these general principles to the specific, unstudied molecule of interest without direct experimental evidence would be speculative and would not meet the required standard of a scientifically accurate article. organic-chemistry.orgwuxiapptec.commdpi.com

The detailed nature of the user's request, including specific subsections for reactions with amine and hydrazine nucleophiles, suggests an expectation that such studies have been performed and published. However, these specific studies for this compound could not be located within the available scientific databases and literature.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline for the specified chemical compound due to the absence of the necessary foundational research data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-(2,5-dichlorophenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2/c11-6-1-2-8(12)7(5-6)9-3-4-10(13)15-14-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJDFSHSCUTPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NN=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 3 Chloro 6 2,5 Dichlorophenyl Pyridazine

Reactions of the Aryl Halide Substituents (Chloro and Dichlorophenyl Moieties)

The presence of three chlorine atoms at different positions on the 3-Chloro-6-(2,5-dichlorophenyl)pyridazine molecule—one on the electron-deficient pyridazine (B1198779) ring and two on the phenyl ring—offers a rich landscape for selective chemical modifications. The differential reactivity of these C-Cl bonds under various reaction conditions allows for a stepwise and controlled functionalization of the molecule.

Further Functionalization of the Chlorophenyl Groups

The 2,5-dichlorophenyl group is susceptible to various transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds, thereby enabling significant structural modifications. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar dichlorinated aromatic systems suggests that selective functionalization is achievable.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are paramount in this context. The relative reactivity of the two chlorine atoms on the phenyl ring can be influenced by steric and electronic factors, as well as by the choice of catalyst, ligands, and reaction conditions. Generally, the chlorine at the 2-position is more sterically hindered than the one at the 5-position, which can sometimes be exploited for regioselective reactions.

Table 1: Potential Cross-Coupling Reactions for the Functionalization of the Dichlorophenyl Moiety

Reaction TypeReagentsPotential Products
Suzuki-Miyaura CouplingArylboronic acids, Pd catalyst, BaseAryl-substituted phenylpyridazines
Buchwald-Hartwig AminationAmines, Pd catalyst, BaseAmino-substituted phenylpyridazines
Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts, BaseAlkynyl-substituted phenylpyridazines

This table represents potential transformations based on established methodologies for similar substrates.

Detailed research findings on analogous systems, such as the Suzuki-Miyaura coupling of other dichlorinated heteroarenes, have demonstrated that careful optimization of reaction parameters can lead to selective mono-arylation, leaving the second chlorine atom available for subsequent transformations. nih.gov

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In the case of this compound, the pyridazine ring itself, with its nitrogen atoms, can act as a directing group for the metalation of the attached phenyl ring. The nitrogen atoms can coordinate with an organolithium reagent, directing the deprotonation to the ortho-position of the C-N bond, which is the 6-position of the dichlorophenyl ring.

However, the presence of two chlorine atoms on the phenyl ring introduces complexity. Halogen atoms themselves can also act as directing metalation groups (DMGs), albeit weaker ones. Furthermore, the acidic protons on the pyridazine ring can compete with the deprotonation on the phenyl ring. Studies on the metalation of 3-phenylpyridazine (B76906) have shown that with a strong base like lithium diisopropylamide (LDA), deprotonation can occur on the pyridazine ring itself. researchgate.net

For a substrate like this compound, a potential DoM strategy would involve the use of a lithium amide base at low temperatures. The reaction would likely be highly sensitive to the choice of base and reaction conditions, with the possibility of competing metalation at different sites.

Table 2: Potential Sites for Directed Ortho Metalation

PositionDirecting GroupComments
C6' of dichlorophenylPyridazine nitrogenCoordination of the lithium reagent to the pyridazine nitrogen directs deprotonation to the adjacent ortho position.
C3' of dichlorophenylChloro at C2'The chloro group can direct metalation to its ortho position.
C4 of pyridazinePyridazine nitrogenThe inherent acidity of protons on the pyridazine ring can lead to direct metalation of the heterocyclic core. researchgate.netharvard.edu

This table outlines potential metalation sites based on the principles of directed ortho metalation.

Subsequent quenching of the resulting aryllithium intermediate with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO2) would introduce a new substituent at the metalated position, leading to a diverse array of derivatives.

Derivatization Strategies for Structural Modification and Library Synthesis

The combination of cross-coupling reactions and directed ortho metalation provides a robust platform for the synthesis of diverse chemical libraries based on the this compound scaffold. A systematic approach can be envisioned where the different halogen atoms are functionalized in a stepwise manner.

For instance, the more reactive chloro group on the pyridazine ring could be targeted first, for example, through nucleophilic aromatic substitution or a palladium-catalyzed reaction under milder conditions. Subsequently, the chlorine atoms on the phenyl ring could be functionalized using more forcing conditions or different catalytic systems. The regioselectivity of these subsequent reactions would be a key aspect to control.

The synthesis of compound libraries often relies on parallel synthesis techniques where a common intermediate is reacted with a diverse set of building blocks. This compound is an ideal starting point for such endeavors.

Table 3: Exemplary Library Synthesis Strategy

StepReactionReagent ClassIntermediate/Product
1Suzuki-Miyaura CouplingDiverse arylboronic acids3-(Aryl)-6-(2,5-dichlorophenyl)pyridazines
2Buchwald-Hartwig AminationDiverse amines3-(Amino)-6-(2,5-dichlorophenyl)pyridazines
3Sonogashira CouplingDiverse terminal alkynes3-(Alkynyl)-6-(2,5-dichlorophenyl)pyridazines
4Directed Ortho MetalationVarious electrophilesFunctionalized 3-Chloro-6-(2,5-dichlorophenyl)pyridazines

This table illustrates a hypothetical strategy for generating a library of compounds from the title molecule.

Through the strategic application of these modern synthetic methodologies, a vast chemical space can be explored, starting from the readily accessible this compound. This highlights the compound's potential as a valuable building block in medicinal chemistry and materials science for the discovery of new molecules with desired properties.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

One-dimensional NMR techniques are fundamental for assigning the positions of atoms within a molecule.

¹H NMR: A proton NMR spectrum for 3-Chloro-6-(2,5-dichlorophenyl)pyridazine would be expected to show distinct signals for the protons on the pyridazine (B1198779) ring and the dichlorophenyl ring. The pyridazine ring protons would appear as two doublets, while the dichlorophenyl ring would exhibit a more complex pattern of three distinct signals. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the pyridazine ring.

¹³C NMR: A carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for each of the ten carbon atoms. The carbons attached to chlorine or nitrogen atoms would show characteristic downfield shifts.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would show two distinct signals for the two nitrogen atoms in the pyridazine ring, providing direct information about their electronic environment. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on general principles, not experimental data.)

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
¹HPyridazine-H7.5 - 8.5d, d
¹HDichlorophenyl-H7.0 - 8.0m
¹³CPyridazine-C120 - 160s
¹³CDichlorophenyl-C125 - 140s
¹³CC-Cl130 - 155s

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity of protons on the pyridazine and dichlorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be essential for connecting the dichlorophenyl ring to the correct position on the pyridazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close in space, which is critical for determining the preferred conformation and stereochemistry of the molecule, particularly the rotational orientation of the phenyl ring relative to the pyridazine ring.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. If this compound were found to exist in different crystalline forms (polymorphs), ssNMR would be a key technique for their identification and characterization. mdpi.com Differences in the crystal packing and molecular conformation between polymorphs would result in distinct chemical shifts in the ssNMR spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and bonding.

Both IR and Raman spectroscopy would provide valuable information about the functional groups present in this compound.

C-H stretching: Aromatic C-H stretching vibrations would be expected in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the double bonds within the aromatic pyridazine and dichlorophenyl rings would appear in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, generally between 600 and 800 cm⁻¹, and would be a prominent feature in the spectrum of this trichlorinated compound.

Ring vibrations: The characteristic in-plane and out-of-plane bending vibrations of the pyridazine and benzene (B151609) rings would populate the fingerprint region below 1400 cm⁻¹.

Analysis of the combined IR and Raman spectra, often aided by computational calculations (like Density Functional Theory), allows for a detailed assignment of the observed vibrational modes. researchgate.netresearchgate.net

Table 2: Expected IR and Raman Vibrational Frequencies for this compound (Note: These are characteristic frequency ranges, not specific experimental data.)

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aromatic C=C/C=N Stretch1600 - 1400Strong-Medium
Aromatic C-H In-Plane Bend1300 - 1000Medium
Aromatic C-H Out-of-Plane Bend900 - 675Strong
C-Cl Stretch800 - 600Strong

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₀H₅Cl₃N₂), the exact molecular weight would be determined with high-resolution mass spectrometry (HRMS). The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The M, M+2, M+4, and M+6 peaks would appear in a predictable ratio, confirming the presence of three chlorine atoms.

Upon electron ionization (EI), the molecular ion would undergo fragmentation. The fragmentation pattern would likely involve the loss of chlorine atoms, nitrogen (N₂), and hydrogen cyanide (HCN), which are common fragmentation pathways for chlorinated pyridazine derivatives. Analysis of these fragment ions would provide further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with the molecular formula C₁₀H₅Cl₃N₂, HRMS provides a precise mass measurement that can distinguish it from other compounds with the same nominal mass.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ³⁵Cl). The presence of three chlorine atoms creates a distinctive isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in a characteristic cluster of peaks (M, M+2, M+4, M+6), and the relative intensities of these peaks provide definitive evidence for the number of chlorine atoms in the molecule. The confirmation of the calculated exact mass within a few parts per million (ppm) by an experimental HRMS measurement would unequivocally validate the compound's elemental formula.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Isotope Composition Calculated Monoisotopic Mass (Da)

Fragmentation Pattern Elucidation for Structural Inference

Mass spectrometry, particularly when coupled with techniques like electron impact (EI) ionization, provides critical information about a molecule's structure by analyzing its fragmentation pattern. While a specific experimental spectrum for this compound is not available, a probable fragmentation pathway can be inferred based on the known behavior of related heterocyclic and chlorinated aromatic compounds.

Upon ionization, the molecular ion ([M]⁺•) would be formed. The subsequent fragmentation would likely proceed through several key pathways that help in structural confirmation:

Loss of a Chlorine Radical: A common initial fragmentation step for chloro-aromatic compounds is the cleavage of a C-Cl bond to lose a chlorine radical (Cl•), resulting in a fragment ion at [M-35]⁺.

Loss of Dinitrogen: The pyridazine ring can undergo fragmentation by eliminating a stable dinitrogen (N₂) molecule, a characteristic fragmentation for many nitrogen-containing heterocycles.

Cleavage of the Inter-ring Bond: The single bond connecting the pyridazine and dichlorophenyl rings can rupture, leading to fragment ions corresponding to each of the ring systems.

Fragmentation of the Aromatic Rings: Further fragmentation could involve the loss of HCl or the breakdown of the aromatic ring structures themselves.

Analysis of these fragmentation pathways allows for a piece-by-piece reconstruction of the molecular structure, confirming the connectivity of the pyridazine and dichlorophenyl moieties.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Although a crystal structure for this compound has not been reported, analysis of analogous structures, such as other 3-chloro-6-phenylpyridazine derivatives, provides significant insight into its expected molecular geometry.

Single-crystal X-ray diffraction would reveal the precise spatial arrangement of the atoms. A key conformational feature would be the dihedral angle between the planes of the pyridazine ring and the 2,5-dichlorophenyl ring. Due to potential steric hindrance from the chlorine atoms, these rings are not expected to be perfectly coplanar. The analysis would also yield exact measurements of all covalent bond lengths and angles, confirming the expected geometry of the sp²-hybridized carbons and nitrogens within the aromatic systems.

Table 2: Representative Crystallographic Parameters for a Related Pyridazine Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.13
b (Å) 10.70
c (Å) 15.77
β (°) 97.71
Volume (ų) 1694.8
Z (Molecules/unit cell) 4

Note: Data is illustrative and based on a known structure of a substituted pyridazinone derivative to demonstrate typical parameters.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking) and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. ias.ac.in For this compound, several types of interactions would be anticipated to play a crucial role in stabilizing the crystal packing. mdpi.comsemanticscholar.orgnih.gov

π-π Stacking: The electron-rich aromatic surfaces of the pyridazine and dichlorophenyl rings can interact with each other in neighboring molecules. These interactions, often in an offset or parallel-displaced arrangement, are a significant cohesive force in the crystals of many aromatic compounds.

Halogen Bonding: The chlorine atoms on the phenyl ring possess regions of positive electrostatic potential (σ-holes) opposite the C-Cl covalent bond, which can act as electrophilic sites. These can form attractive interactions with nucleophilic sites on adjacent molecules, such as the lone pairs of the pyridazine nitrogen atoms (a Cl···N halogen bond). Weak Cl···Cl interactions may also be present. umich.edu

Weak Hydrogen Bonding: The aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the nitrogen atoms or chlorine atoms on neighboring molecules (C-H···N or C-H···Cl), further stabilizing the crystal structure.

A detailed crystallographic analysis would map these interactions, revealing how they assemble the individual molecules into a stable, three-dimensional supramolecular architecture. ias.ac.in

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. This technique provides information about the molecule's conjugated systems and chromophores.

Electronic Transitions and Chromophore Analysis

The structure of this compound contains two primary chromophores: the 3-chloropyridazine (B74176) ring and the 2,5-dichlorophenyl ring. These are linked, forming an extended conjugated system that is expected to absorb UV radiation. The absorption spectrum would be characterized by electronic transitions between different molecular orbitals. rsc.org

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated aromatic systems like this one, these transitions are typically strong (high molar absorptivity, ε) and are expected to be the dominant feature in the UV spectrum, likely appearing in the 250-350 nm range.

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the pyridazine nitrogen atoms, to a π* antibonding orbital. These transitions are generally much weaker (low ε) than π → π* transitions and often occur at longer wavelengths. aip.org They may appear as a shoulder on a stronger π → π* absorption band or be obscured entirely.

The exact position (λmax) and intensity of these absorption bands are influenced by the substitution pattern and the solvent used for the measurement. Information on the fluorescence properties of the compound would require experimental measurement, as emission is highly dependent on the nature of the lowest singlet excited state and pathways for non-radiative decay.

Table 3: Expected Electronic Transitions for this compound

Transition Type Chromophore Involved Expected Intensity Probable Spectral Region
π → π* Conjugated pyridazine-phenyl system High Mid-UV (≈250-350 nm)

Solvolysis Stability Studies

The stability of a chemical compound in various solvent systems, a critical parameter for its handling, storage, and application, is evaluated through solvolysis stability studies. For this compound, a comprehensive understanding of its reactivity with common solvents is essential. However, it is important to note that specific experimental studies detailing the solvolysis kinetics and degradation pathways for this compound are not extensively available in the public domain. Consequently, the following discussion is based on the general principles of reactivity for chloro-azaheterocyclic compounds and inferences drawn from studies on structurally related molecules.

The primary mechanism anticipated for the solvolysis of this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a solvent molecule, acting as a nucleophile, attacks the carbon atom of the pyridazine ring that is bonded to the chlorine atom. This process is facilitated by the electron-deficient nature of the pyridazine ring, which is a result of the presence of two electronegative nitrogen atoms. These nitrogen atoms withdraw electron density from the ring, making it more susceptible to nucleophilic attack.

The rate of solvolysis is expected to be significantly influenced by several factors:

Nucleophilicity of the Solvent: Solvents with higher nucleophilicity, such as water, alcohols (e.g., methanol, ethanol), and amines, are expected to facilitate the solvolysis reaction more readily than less nucleophilic solvents.

Solvent Polarity: Polar protic solvents can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby accelerating the reaction rate.

Temperature: As with most chemical reactions, an increase in temperature is expected to increase the rate of solvolysis.

pH of the Medium: In aqueous solutions, the pH can play a crucial role. Under basic conditions, the presence of hydroxide ions (a strong nucleophile) would likely accelerate the hydrolysis of the chloro-substituent. Conversely, under acidic conditions, protonation of the pyridazine nitrogen atoms could further increase the ring's electron deficiency, potentially enhancing the rate of nucleophilic attack by a weak nucleophile like water.

The presence of the 2,5-dichlorophenyl substituent at the 6-position of the pyridazine ring also influences the compound's reactivity. The electron-withdrawing nature of the chlorine atoms on the phenyl ring can further decrease the electron density of the pyridazine system, potentially making it more reactive towards nucleophiles.

Expected Solvolysis Products

The solvolysis of this compound would lead to the displacement of the chloro group at the 3-position by a solvent molecule. For instance:

Hydrolysis (in the presence of water): Would yield 6-(2,5-dichlorophenyl)pyridazin-3(2H)-one.

Alcoholysis (e.g., in methanol): Would result in the formation of 3-Methoxy-6-(2,5-dichlorophenyl)pyridazine.

Aminolysis (e.g., in ammonia): Would produce 6-(2,5-dichlorophenyl)pyridazin-3-amine.

Due to the absence of specific experimental data, the following table provides a qualitative representation of the expected relative stability of this compound in different solvent types under neutral conditions.

Solvent TypeNucleophilicityPolarityExpected Relative StabilityPotential Solvolysis Product (Example)
Aprotic NonpolarVery LowLowHigh-
Aprotic PolarLowHighModerate to High-
Protic Polar (Alcohols)ModerateHighModerate3-Alkoxy-6-(2,5-dichlorophenyl)pyridazine
Protic Polar (Water)ModerateHighLow to Moderate6-(2,5-dichlorophenyl)pyridazin-3(2H)-one

Interactive Data Table: Expected Relative Solvolysis Stability

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods are instrumental in elucidating the electronic landscape of 3-Chloro-6-(2,5-dichlorophenyl)pyridazine.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like this compound. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound This table presents hypothetical data based on typical values for similar heterocyclic compounds as determined by DFT calculations.

Parameter Value
C-Cl (pyridazine) Bond Length 1.74 Å
C-Cl (phenyl) Bond Length 1.75 Å
N-N Bond Length 1.34 Å
C-C (inter-ring) Bond Length 1.48 Å
Dihedral Angle (pyridazine-phenyl) 45.2°

Beyond DFT, other quantum chemical methods can provide valuable information. Ab initio methods, which are based on first principles without empirical parameters, offer high accuracy but are computationally expensive. Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) could be used for smaller fragments or to benchmark DFT results.

Semi-empirical methods, such as MNDO, offer a computationally faster alternative, though with lower accuracy. These methods are useful for preliminary investigations or for studying very large systems. For instance, MNDO calculations have been used to investigate the charge distribution and reaction mechanisms in related triazolopyridazine systems, demonstrating their utility in predicting reaction pathways. arkat-usa.org

The choice of the exchange-correlation functional is critical in DFT calculations. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide improved accuracy for reaction barriers and electronic properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE0 functionals are widely used for this purpose.

Studies on related pyridazine (B1198779) derivatives highlight the application of these functionals. For example, the investigation of a palladium-catalyzed cross-coupling reaction of 3-chloro-6-iodopyridazine (B154529) utilized both PBE0 and B3LYP functionals to map out the reaction mechanism and free energy profiles. researchgate.net Similarly, DFT calculations at the B3LYP/6-311G(d,p) level have been employed to analyze the structural and electronic properties of 3-chloro-6-methoxypyridazine. nih.gov For this compound, these functionals would be essential for studying potential reactions, such as nucleophilic aromatic substitution, by calculating the energies of reactants, transition states, and products.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons in orbitals that extend over the entire molecule.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is expected to be distributed over the electron-rich regions of the molecule, likely involving the pyridazine and dichlorophenyl rings. The LUMO is anticipated to be located on the electron-deficient parts, particularly the carbon atom bonded to the chlorine on the pyridazine ring, which is a prime site for nucleophilic attack. In some heterocyclic systems, it's important to consider not just the LUMO but also the LUMO+1, as the latter may have a more significant lobe on the carbon atom involved in a substitution reaction. wuxibiology.com

Table 2: Illustrative FMO Analysis Data for this compound This table presents hypothetical data based on typical values for similar heterocyclic compounds as determined by DFT calculations.

Parameter Energy (eV)
HOMO Energy -6.85
LUMO Energy -1.20

Conceptual DFT provides a set of chemical concepts and reactivity descriptors derived from the principles of Density Functional Theory. These descriptors quantify the reactivity of a molecule. bhu.ac.in Key descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is approximated as μ ≈ (EHOMO + ELUMO) / 2. mdpi.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is approximated as η ≈ (ELUMO – EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Global Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher value indicates a better electrophile. mdpi.com

These descriptors are calculated using the HOMO and LUMO energies obtained from a DFT calculation. For this compound, these indices would provide a quantitative measure of its reactivity, helping to predict its behavior in various chemical environments. The presence of multiple chlorine atoms, which are electron-withdrawing, is expected to result in a significant electrophilicity index, indicating a susceptibility to nucleophilic attack.

Table 3: Illustrative Conceptual DFT Reactivity Descriptors for this compound This table presents hypothetical data based on typical values for similar heterocyclic compounds as determined by DFT calculations.

Descriptor Value (eV)
Chemical Potential (μ) -4.025
Chemical Hardness (η) 2.825

In Silico Studies of Molecular Recognition and Interactions (non-clinical mechanistic focus)

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for predicting chemical behaviors and interactions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies of significant value in modern chemistry. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities (QSAR) or physical properties (QSPR). For a molecule such as this compound, QSAR and QSPR models could offer predictive insights into its behavior, guiding further experimental research.

Key Molecular Descriptors in QSAR/QSPR:

A hypothetical QSAR/QSPR study for this compound and its analogs would involve the calculation of several classes of molecular descriptors:

Electronic Descriptors: These pertain to the electron distribution in the molecule and include properties like dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for its transport and interaction with biological membranes. The partition coefficient (logP) is a primary descriptor in this category.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Illustrative QSAR/QSPR Data Table:

The following table presents a hypothetical dataset for a series of pyridazine derivatives, illustrating the types of descriptors that would be used in a QSAR or QSPR analysis.

CompoundMolecular Weight ( g/mol )LogPDipole Moment (Debye)Predicted Activity/Property
This compound 259.484.53.2High
Derivative A224.663.82.8Moderate
Derivative B278.124.13.5High
Derivative C210.213.52.5Low

This interactive table demonstrates how different structural modifications would alter the physicochemical properties, which in turn would be correlated with a predicted outcome.

Research on other pyridazine derivatives has demonstrated the utility of these models. For example, QSPR models have been successfully developed to predict the corrosion inhibition efficiency of pyridazine compounds on mild steel. nih.govaip.org These studies often employ statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build robust predictive models. nih.gov

Binding Energy Calculations and Interaction Hotspot Identification

Understanding how a molecule like this compound interacts with a biological target, such as a protein receptor or enzyme, is fundamental to elucidating its mechanism of action. Binding energy calculations and the identification of interaction hotspots are powerful computational tools used for this purpose.

Binding energy calculations aim to predict the strength of the association between a ligand (the small molecule) and its receptor. A more negative binding energy typically indicates a more stable and favorable interaction. These calculations are often performed using molecular docking simulations followed by more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). acs.org

While specific binding energy data for this compound is not available, the general principles can be outlined. A computational study would first involve docking the molecule into the binding site of a target protein. The resulting poses would then be subjected to energy calculations to estimate the binding affinity.

Interaction hotspot identification involves analyzing the docked complex to pinpoint the specific amino acid residues in the receptor that contribute most significantly to the binding interaction. These hotspots are regions where interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking are concentrated. Identifying these hotspots is crucial for structure-based drug design, as it allows for the rational modification of the ligand to enhance its binding affinity and selectivity.

Illustrative Binding Interaction Data:

The following table provides a hypothetical summary of the key interactions between this compound and a putative protein target, as would be determined from a molecular docking and interaction analysis.

Interacting ResidueInteraction TypeDistance (Å)
Tyr123Hydrogen Bond (with pyridazine N)2.9
Phe256Pi-Pi Stacking (with dichlorophenyl ring)3.5
Leu89Hydrophobic3.8
Val110Hydrophobic4.1

The application of these computational techniques to this compound would provide valuable, atom-level insights into its potential biological activities and guide the design of new analogs with improved properties.

Structure Property Relationships Spr in Chemical Systems

Correlation of Structural Modifications with Chemical Reactivity and Stability

The chemical reactivity of 3-Chloro-6-(2,5-dichlorophenyl)pyridazine is largely dictated by the electronic nature of its constituent rings and substituents. The pyridazine (B1198779) ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This deficiency is further amplified by the inductive electron-withdrawing effect of the chlorine atom at the 3-position.

This pronounced electron deficiency makes the carbon atom at the 3-position highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.comnih.gov In reactions with nucleophiles, the chlorine atom on the pyridazine ring can act as a leaving group, a common and synthetically useful pathway for functionalizing chloropyridines and related heteroaromatics. youtube.comwikipedia.org The reaction proceeds through an addition-elimination mechanism, where the disruption of aromaticity during the formation of the intermediate is a key energetic barrier. youtube.com

The stability of the molecule is rooted in its aromatic character. The two aromatic systems, the pyridazine and the dichlorophenyl rings, provide a stable scaffold. The molecule's reactivity is therefore channeled primarily through the activated chloro-substituent on the pyridazine ring rather than through ring-opening or degradation under typical conditions.

Influence of Substituents on Electronic Properties (e.g., Inductive and Resonance Effects of Halogens)

The electronic landscape of this compound is a complex interplay of inductive and resonance effects from its three halogen substituents.

Resonance Effect (+R): Halogens also possess lone pairs of electrons that can be donated into the π-system of the aromatic ring. This resonance effect is electron-donating. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to a net deactivation of the ring towards electrophilic attack.

In this specific molecule, the cumulative -I effect of the three chlorines dominates, making the entire molecule electron-poor. The electronic structure can be conceptualized as a donor-acceptor (D-A) system. The dichlorophenyl moiety, despite being deactivated by its own chlorine substituents, acts as the electron donor relative to the even more electron-deficient chloropyridazine ring, which functions as the acceptor. nih.gov This electronic arrangement is critical for understanding the molecule's potential photophysical properties, where the highest occupied molecular orbital (HOMO) is typically localized on the donor fragment and the lowest unoccupied molecular orbital (LUMO) on the acceptor fragment. nih.gov

Conformational Analysis and Dynamic Behavior in Solution and Solid State

Studies on similar compounds have shown that the pyridazine and phenyl rings tend to adopt a near-planar arrangement relative to each other. nih.gov However, due to steric hindrance between the ortho-hydrogen on the pyridazine ring and the ortho-chlorine on the phenyl ring, a completely coplanar conformation is unlikely. The molecule likely exists with a significant dihedral angle between the planes of the two rings. Computational modeling, such as with B3LYP methods, could precisely determine this angle and the rotational energy barrier around the C-C bond connecting the two rings. researchgate.net

In solution, the molecule would exhibit dynamic behavior, with rotation around the central C-C bond. The rate of this rotation would determine whether distinct conformers can be observed on the NMR timescale at different temperatures. researchgate.net In the solid state, the molecules would pack in a crystalline lattice stabilized by intermolecular forces such as π–π stacking interactions between the aromatic rings and halogen bonding.

Lipophilicity Studies and Correlation with Molecular Structure and Substitution Patterns

The addition of halogen atoms to an organic molecule generally increases its lipophilicity. This trend can be observed by comparing the calculated XLogP3 values of related pyridazine derivatives. As chlorine atoms are progressively added to the parent phenylpyridazine structure, the LogP value increases, indicating a greater preference for a nonpolar environment.

CompoundCalculated XLogP3-AAReference
3-Chloro-6-phenylpyridazine2.5 nih.gov
3-Chloro-6-(4-chlorophenyl)pyridazine3.1
This compound3.8

The data clearly demonstrates that the addition of each chlorine atom contributes to a higher LogP value. The target compound, with three chlorines, is predicted to be the most lipophilic in this series. This high lipophilicity suggests it would have low aqueous solubility but good permeability across lipid membranes.

Photophysical Properties and Structure-Luminescence Relationships (if applicable)

While specific photophysical measurements for this compound are not widely reported, its structure suggests a potential for interesting luminescence properties. Pyridazine derivatives with a donor-acceptor (D-A) architecture are known to exhibit photoluminescence, including thermally activated delayed fluorescence (TADF). nih.gov

As established, the 2,5-dichlorophenyl group can act as an electron donor, while the electron-deficient 3-chloropyridazine (B74176) ring serves as the acceptor. nih.gov Upon photoexcitation, this D-A structure can facilitate the formation of an intramolecular charge transfer (ICT) state. The de-excitation from this ICT state can result in the emission of light (fluorescence).

The efficiency and wavelength of this emission would be highly dependent on the strength of the donor and acceptor units, the dihedral angle between them, and the solvent environment. nih.gov For instance, related pyridazine-based emitters have shown emission in the green to red part of the spectrum. nih.gov The presence of heavy chlorine atoms could also promote intersystem crossing from the singlet excited state (S1) to a triplet state (T1), potentially opening up pathways for phosphorescence or influencing TADF efficiency. Further experimental investigation would be required to characterize the specific absorption and emission spectra, quantum yields, and excited-state lifetimes for this compound.

Advanced Analytical and Characterization Techniques in Research

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable tools for the separation of complex mixtures and the determination of the purity of a synthesized compound. For 3-Chloro-6-(2,5-dichlorophenyl)pyridazine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal methods utilized.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. In the analysis of this compound, a reverse-phase HPLC method is typically employed. This method allows for the separation of the target compound from starting materials, by-products, and other impurities that may be present after synthesis. A well-developed HPLC method can provide quantitative data on the purity of the sample, which is crucial for its use in further research or as a building block in medicinal chemistry.

A typical HPLC method for a compound of this nature would involve a C18 column, which has a non-polar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to achieve optimal separation of all components in the sample mixture. Detection is commonly performed using a UV detector, as the aromatic and heteroaromatic rings in this compound absorb UV light.

Table 1: Representative HPLC Parameters for Analysis of this compound

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 50% B; 2-15 min: 50-95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Expected Retention Time | ~12.5 min |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds. Given the nature of this compound, GC-MS can be used for both purity assessment and structural confirmation. The compound is volatilized in the heated injector port and separated on a capillary column based on its boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that acts as a molecular fingerprint.

The fragmentation pattern in the mass spectrum can offer valuable structural information. For this compound, characteristic fragments would be expected from the loss of chlorine atoms and the cleavage of the pyridazine (B1198779) and dichlorophenyl rings. The presence and relative abundance of these fragments can confirm the identity of the compound. nih.gov

Table 2: Typical GC-MS Parameters for the Analysis of Chlorinated Phenylpyridazines

Parameter Value
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), then 15 °C/min to 300 °C (hold 5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z

| Expected Fragmentation | [M]+, [M-Cl]+, [M-C4H2N2Cl]+, [C6H3Cl2]+ |

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the physical and chemical properties of materials as a function of temperature. These methods are crucial for understanding the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This provides information on the thermal stability and decomposition profile of the compound. For pyridazine derivatives, TGA can reveal the temperature at which decomposition begins, the number of decomposition steps, and the mass of any residual material. mdpi.com For this compound, one would expect a multi-stage decomposition, potentially involving the loss of the chloro substituents and the breakdown of the heterocyclic and aromatic rings. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization events. researchgate.net For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be expected. The purity of the sample can also be inferred from the shape of the melting peak.

Table 3: Anticipated Thermal Analysis Data for this compound

Analysis Parameter Expected Observation
TGA Onset of Decomposition (Tonset) > 250 °C in an inert atmosphere
Major Decomposition Steps Multiple steps corresponding to fragmentation
DSC Melting Point (Tm) A sharp endothermic peak

Electrochemistry and Redox Property Investigations

Electrochemical techniques, particularly Cyclic Voltammetry (CV), are used to investigate the redox properties of a compound. google.com By scanning the potential of an electrode and measuring the resulting current, the oxidation and reduction potentials of a species can be determined. For a compound like this compound, which contains electron-withdrawing chloro groups and a heteroaromatic pyridazine ring, understanding its electrochemical behavior is of interest.

The cyclic voltammogram of this compound would likely show one or more reduction peaks corresponding to the acceptance of electrons by the pyridazine ring. The presence of three chlorine atoms is expected to make the reduction more favorable (occur at less negative potentials) compared to the unsubstituted phenylpyridazine. The reversibility of these redox processes can provide insights into the stability of the resulting radical anions.

Table 4: Hypothetical Cyclic Voltammetry Data for this compound

Parameter Description Anticipated Value (vs. Ag/AgCl)
Epc1 First cathodic peak potential -1.0 to -1.5 V
Epa1 First anodic peak potential May be present if the reduction is reversible
Epc2 Second cathodic peak potential More negative than Epc1, potentially irreversible

| Solvent/Electrolyte | Supporting medium for the experiment | Dimethylformamide / 0.1 M Tetrabutylammonium perchlorate (B79767) |

Applications in Chemical Science and Technology Non Biological/non Clinical Focus

Role as Chemical Intermediates and Versatile Building Blocks in Organic Synthesis

The chemical architecture of 3-Chloro-6-(2,5-dichlorophenyl)pyridazine, featuring a reactive chlorine atom on the pyridazine (B1198779) ring, makes it a valuable intermediate for constructing more complex molecules. Its synthesis and subsequent reactions are well-documented in patent literature, highlighting its role in creating a diverse range of derivatives through common synthetic transformations.

The primary method for synthesizing this compound involves a palladium-catalyzed Suzuki coupling reaction. This reaction joins two key fragments: 3,6-dichloropyridazine (B152260) and (2,5-dichlorophenyl)boronic acid. The process is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. This synthetic route is efficient, with reported yields as high as 70%.

Table 1: Synthesis of this compound via Suzuki Coupling

Reactant 1 Reactant 2 Catalyst Base Solvent Reaction Conditions Yield Reference
3,6-Dichloropyridazine (2,5-Dichlorophenyl)boronic acid Tetrakis(triphenylphosphine)palladium(0) 2M Aqueous Sodium Carbonate 1,4-Dioxane Heated under reflux for 4 hours 70% [US20060235016A1]
3,6-Dichloropyridazine (2,5-Dichlorophenyl)boronic acid Tetrakis(triphenylphosphine)palladium(0) Sodium Carbonate 1,4-Dioxane/Water (4:1) Heated to 80°C for 16 hours - [US20220234983A1]

Once synthesized, this compound serves as a robust building block for further molecular elaboration. The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. A documented example is its reaction with sodium methanethiolate. In this transformation, the chloride is displaced by a methylthio group, yielding 3-(2,5-dichlorophenyl)-6-(methylthio)pyridazine. This reaction demonstrates the utility of the title compound as a precursor for introducing sulfur-based functionalities onto the pyridazine core.

This reactivity is foundational to its application in creating diverse chemical libraries, where the dichlorophenyl moiety provides a stable, yet electronically influential, substituent, while the reactive chloro-pyridazine portion of the molecule allows for systematic structural modifications.

Applications in Materials Science

There is currently no specific information available in the reviewed scientific literature or patent documents regarding the application of this compound in the field of organic semiconductors or electronic materials. While pyridazine derivatives, in general, are explored in materials science, data focusing solely on this specific compound is absent.

There is currently no specific information available in the reviewed scientific literature or patent documents regarding the application or properties of this compound as an optical material.

Catalysis and Ligand Design for Metal Complexes

There is currently no specific information available in the reviewed scientific literature or patent documents detailing the use of this compound in the design of pyridazine-based ligands for transition metal catalysis.

There is currently no specific information available in the reviewed scientific literature or patent documents concerning the study of metal complex formation or the reactivity of such complexes involving this compound.

Agrochemical Research: Mechanistic Studies of Plant-Chemical Interactions (excluding direct application efficacy)

The pyridazine structural motif is a key component in a variety of agrochemicals, and understanding the mechanistic basis of its interaction with plant systems is a significant area of research. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the known modes of action of other pyridazine-based herbicides can provide a framework for hypothesizing its potential interactions at a molecular level.

Pyridazine herbicides are known to interfere with essential plant biochemical pathways. A primary target for this class of compounds is the enzyme phytoene (B131915) desaturase (PDS). nih.gov PDS is a critical enzyme in the carotenoid biosynthesis pathway, which is responsible for producing pigments that protect the photosynthetic apparatus from photooxidative damage. Inhibition of PDS leads to a depletion of carotenoids, resulting in the characteristic bleaching of plant tissues as chlorophyll (B73375) is destroyed by excess light energy. The interaction with PDS is a well-established mechanism for pyridazine herbicides like norflurazon. nih.gov It is plausible that a compound such as this compound could be investigated for similar inhibitory effects. The specific substitution pattern, including the chloro and dichlorophenyl groups, would be critical in determining the compound's affinity and binding orientation within the active site of the PDS enzyme.

Another potential mechanism of action for pyridazine-containing agrochemicals is the inhibition of photosystem II (PSII). researchgate.net Some pyridazine derivatives act as PSII inhibitors, disrupting the electron transport chain in photosynthesis. This disruption leads to a buildup of reactive oxygen species and ultimately cell death. Mechanistic studies in this context would involve investigating the binding of the compound to the D1 protein of the PSII complex and determining how it displaces the native plastoquinone (B1678516) cofactor.

Furthermore, the discovery of novel herbicidal targets is an ongoing effort in agrochemical research. For instance, cyclopyrimorate, a bleaching herbicide derived from pyridazine substructures, was found to inhibit homogentisate (B1232598) solanesyltransferase, a previously unexploited enzyme target in commercial herbicides. researchgate.net This highlights that pyridazine-based compounds have the potential to interact with a diverse range of plant enzymes. Mechanistic studies on this compound could therefore involve screening against a panel of plant enzymes to identify novel interactions and modes of action.

The structural features of this compound, particularly the electron-withdrawing chlorine atoms on both the pyridazine and phenyl rings, are expected to significantly influence its electronic properties and, consequently, its interaction with biological targets. Structure-activity relationship (SAR) studies on related chloropyridazine derivatives in agrochemical research could provide insights into how these features modulate activity. For example, the position and nature of substituents on the phenyl ring can drastically alter the herbicidal or fungicidal activity of related compounds by affecting their binding affinity to the target protein. nih.gov

Interactive Table: Potential Mechanistic Targets for Pyridazine-Based Compounds in Plants

Target Enzyme/System Biochemical Pathway Potential Effect of Inhibition
Phytoene Desaturase (PDS) Carotenoid Biosynthesis Plant tissue bleaching, photooxidative damage
Photosystem II (PSII) Photosynthesis Disruption of electron transport, oxidative stress
Homogentisate Solanesyltransferase Plastoquinone/Tocopherol Biosynthesis Bleaching, disruption of antioxidant synthesis

Probes for Chemical Biology: Investigating Molecular Recognition Mechanisms (excluding therapeutic outcomes)

The pyridazine ring possesses distinct physicochemical properties that make it a valuable scaffold for the design of chemical probes to investigate molecular recognition events. nih.govnih.gov While specific applications of this compound as a chemical probe are not detailed in current literature, its structural attributes, combined with the known characteristics of the pyridazine heterocycle, suggest its potential utility in this field.

A key feature of the pyridazine ring is its capacity for hydrogen bonding. nih.gov The two adjacent nitrogen atoms can act as hydrogen bond acceptors, allowing for specific and directional interactions with biological macromolecules such as proteins and nucleic acids. This dual hydrogen-bonding capability can be exploited in the design of probes to study binding sites and recognition motifs. nih.govnih.gov The conformation and electronic environment of the binding partner can be interrogated by systematically modifying the substituents on the pyridazine ring and observing the effects on binding affinity.

The pyridazine ring also has a significant dipole moment, which can contribute to its interaction with target molecules through dipole-dipole and π-stacking interactions. nih.govnih.gov In the context of this compound, the electron-withdrawing chlorine atoms would further modulate the electronic distribution of the pyridazine and phenyl rings, influencing its stacking interactions with aromatic residues in a protein's binding pocket. Probes incorporating this scaffold could be used to map out the electrostatic and steric requirements of a particular binding site.

Structure-activity relationship studies of pyridazine-containing molecules have demonstrated that subtle changes to the substitution pattern can lead to significant differences in biological activity, highlighting the specificity of their molecular recognition. nih.gov For example, the replacement of a pyridazine ring with other isomeric azines can result in a dramatic loss of activity, underscoring the precise geometric and electronic requirements for binding to a specific biological target. nih.gov This sensitivity makes pyridazine derivatives excellent candidates for developing highly selective chemical probes.

In the context of investigating molecular recognition, a chemical probe based on this compound could be synthesized with a reporter tag, such as a fluorescent group or a photo-affinity label. Such a probe would allow for the visualization and identification of binding partners within a complex biological sample. The inherent chemical stability of the pyridazine ring makes it a robust core for the development of such tools.

Interactive Table: Physicochemical Properties of the Pyridazine Ring Relevant to Molecular Recognition

Property Description Role in Molecular Recognition
Hydrogen Bonding Two adjacent nitrogen atoms act as H-bond acceptors. nih.govnih.gov Enables specific and directional interactions with target macromolecules.
Dipole Moment The heterocycle possesses a significant dipole moment. nih.govnih.gov Facilitates dipole-dipole and π-stacking interactions with binding partners.
Tunable Electronics Electronic properties can be modulated by substituents. Allows for the fine-tuning of binding affinity and selectivity.

Future Research Directions and Challenges in 3 Chloro 6 2,5 Dichlorophenyl Pyridazine Chemistry

Development of Novel and Efficient Synthetic Methodologies

A primary challenge in the study of 3-Chloro-6-(2,5-dichlorophenyl)pyridazine is the development of versatile and high-yielding synthetic routes. While its synthesis can be inferred from general principles of pyridazine (B1198779) chemistry, dedicated studies are needed to optimize conditions. Future research should focus on exploring and refining modern synthetic techniques.

A promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, reacting a dihalopyridazine with an appropriately substituted boronic acid, is a standard method for creating C-C bonds. The synthesis of the target compound would likely involve the reaction of 3,6-dichloropyridazine (B152260) with 2,5-dichlorophenylboronic acid. Research should aim to identify the most effective catalyst systems (e.g., palladium-based), ligands, bases, and solvent conditions to maximize yield and purity while ensuring regioselectivity.

Alternative strategies could involve modifying the pyridazine ring after its formation. For instance, methods starting from maleic hydrazide can produce pyridazinone intermediates, which can then be chlorinated and functionalized. wikipedia.org Inverse electron-demand aza-Diels-Alder reactions also present a modern, metal-free approach to constructing the pyridazine core itself, which could be adapted for this specific substitution pattern. organic-chemistry.orgorganic-chemistry.org

Table 1: Potential Synthetic Approaches for 3-Chloro-6-(aryl)pyridazines

Reaction Type Precursors Catalyst/Reagents Potential Advantages Research Focus for Target Compound
Suzuki-Miyaura Coupling 3,6-Dichloropyridazine, 2,5-Dichlorophenylboronic acid Pd(PPh₃)₄, Na₂CO₃, Toluene/Water High functional group tolerance, commercial availability of precursors. Optimization of catalyst loading, base, and temperature to minimize side reactions.
Stille Coupling 3,6-Dichloropyridazine, (2,5-Dichlorophenyl)tributylstannane Pd(PPh₃)₄, LiCl, Toluene Mild reaction conditions. Synthesis of the organostannane reagent; management of toxic tin byproducts.
Condensation/Chlorination Maleic hydrazide, 2,5-Dichlorophenyl Grignard reagent POCl₃ Utilizes inexpensive starting materials. Control over multiple reaction steps; potential for side products during chlorination.

Exploration of Undiscovered Reactivity Pathways and Transformations

The reactivity of this compound is largely unexplored. The molecule possesses multiple reactive sites: the C3-chloro substituent on the pyridazine ring and the two chloro substituents on the phenyl ring. The key challenge and opportunity lie in achieving selective transformations at these sites.

The C3-chloro group is expected to be susceptible to nucleophilic aromatic substitution (SNAr), a common reaction for chloropyridazines. jofamericanscience.org Future work should systematically investigate its reactions with a wide range of nucleophiles, including:

N-nucleophiles: Amines, hydrazines, and azoles to generate novel aminated pyridazine libraries. google.comnih.gov

O-nucleophiles: Alcohols and phenols to produce ether-linked derivatives.

S-nucleophiles: Thiols to create thioether analogs. uni-muenchen.de

A significant challenge will be to understand the relative reactivity of the three chlorine atoms. Computational studies could predict the activation barriers for substitution at each position. It is hypothesized that the pyridazine chlorine is more activated toward SNAr due to the electron-withdrawing effect of the ring nitrogens. wuxiapptec.com Exploring chemoselective reactions, where one chlorine reacts while the others remain, would be a major breakthrough, enabling stepwise functionalization and the creation of highly complex molecules from a single scaffold.

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

Many reactions involving pyridazines proceed through short-lived intermediates that are difficult to detect. For example, SNAr reactions may involve the formation of Meisenheimer complexes, while cross-coupling reactions proceed via various organometallic species. A significant challenge is the direct observation and characterization of these transient entities to confirm reaction mechanisms.

Future research should employ advanced spectroscopic techniques to probe these reaction pathways.

Cryogenic NMR: Trapping reactive intermediates at low temperatures to allow for structural elucidation by NMR.

Stopped-Flow Spectroscopy (UV-Vis, IR): Monitoring rapid reactions in real-time to identify the spectral signatures of transient species.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify intermediates directly from the reaction mixture.

Characterizing intermediates in the reactions of this compound would provide invaluable mechanistic insight, enabling more rational control over reaction outcomes. For instance, understanding the structure of a palladium-bound intermediate could lead to the design of more efficient catalysts for its cross-coupling reactions. researchgate.net

Integration of Multiscale Computational and Experimental Approaches for Deeper Understanding

A synergistic approach combining experimental work with computational modeling is crucial for tackling the complexities of pyridazine chemistry. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide deep insights where experimental data is lacking.

For this compound, computational studies should be directed toward:

Predicting Reactivity: Calculating electron density, electrostatic potential maps, and Frontier Molecular Orbital (FMO) energies (HOMO/LUMO) can identify the most likely sites for nucleophilic and electrophilic attack. wuxiapptec.com This can guide synthetic efforts by predicting which of the three chlorine atoms is most labile.

Elucidating Reaction Mechanisms: Modeling the full energy profiles of potential reaction pathways, including transition states and intermediates, can help explain observed product distributions and predict optimal reaction conditions. researchgate.netmdpi.com

Interpreting Spectroscopic Data: Calculating theoretical NMR, IR, and UV-Vis spectra for proposed structures can aid in the confirmation of experimentally synthesized products and intermediates.

Table 2: Proposed Computational Studies and Their Potential Impact

Computational Method Property to Calculate Research Question Addressed
DFT (B3LYP, PBE0) Frontier Molecular Orbitals (LUMO/LUMO+1) Which C-Cl bond is most susceptible to nucleophilic attack? wuxiapptec.com
DFT Transition State (TS) Energy Barriers What is the mechanism of a novel SNAr or coupling reaction?
TD-DFT Electronic Excitation Energies What is the origin of the observed UV-Vis absorption spectrum?

The integration of these computational predictions with experimental validation represents a powerful, modern approach to chemical research that can accelerate the exploration of this compound's chemistry.

Design of Next-Generation Pyridazine-Based Chemical Entities for Defined Chemical Functions

Given that the pyridazine ring is a privileged scaffold in medicinal chemistry and materials science, this compound is an excellent starting point for designing new functional molecules. lifechemicals.comnih.gov The challenge is to leverage its unique substitution pattern to create compounds with specific, pre-defined functions.

Future design strategies should include:

Library Synthesis: Using the reactivity discussed in section 9.2, combinatorial libraries can be generated by reacting the parent compound with a diverse set of nucleophiles. These libraries can then be screened for biological activity.

Molecular Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules that may exhibit dual or enhanced activity. researchgate.net

Materials Science Applications: The electron-deficient nature of the pyridazine ring and the potential for intermolecular interactions make its derivatives candidates for new organic electronic materials or ligands for metal complexes.

The goal is to move beyond exploratory reactions and toward the rational design of molecules where the 3-(2,5-dichlorophenyl)pyridazine core imparts specific desirable properties, whether for biological targeting or material performance.

Investigation of Supramolecular Chemistry and Self-Assembly of Pyridazine Derivatives

The non-covalent interactions of pyridazine derivatives are a fascinating but underdeveloped area of research. The two adjacent nitrogen atoms in the pyridazine ring are excellent hydrogen bond acceptors, and the aromatic systems are capable of engaging in π-π stacking interactions. nih.gov These forces can drive the self-assembly of molecules into ordered, higher-level structures.

Future research on this compound and its derivatives should investigate:

Crystal Engineering: Studying how modifications to the molecule's periphery affect its packing in the solid state. The multiple chlorine atoms could participate in halogen bonding, adding another layer of control.

Self-Assembly in Solution: Exploring whether derivatives can form supramolecular structures like organogels or liquid crystals in various solvents. tandfonline.com The interplay between hydrogen bonding, halogen bonding, and π-stacking could lead to novel soft materials.

Host-Guest Chemistry: Investigating the pyridazine unit's ability to act as a recognition site for guest molecules, which could have applications in chemical sensing or separation. acs.org

The challenge in this area is to understand and control the complex interplay of weak interactions to guide the self-assembly process toward desired architectures and material properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-chloro-6-(2,5-dichlorophenyl)pyridazine, and how can structural purity be validated?

  • Methodology :

  • Synthesis : Use nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling for introducing substituents. For example, 3-chloro-pyridazine derivatives are often synthesized via fusion reactions with amines or aryl halides under controlled temperatures (60–100°C) .
  • Purity Validation : Employ HPLC (≥98% purity threshold) and NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, 19F^{19}F) to confirm structural integrity. X-ray crystallography (as in ) can resolve stereochemical ambiguities .
    • Data Table :
TechniquePurposeKey Parameters
HPLCPurity assessmentRetention time, peak area
NMRStructural confirmationChemical shifts, coupling constants
XRDStereochemical analysisCrystallographic R-factor

Q. How can solubility and stability of this compound be systematically evaluated for experimental applications?

  • Methodology :

  • Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy to measure saturation points.
  • Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (25–80°C), and light exposure. Monitor via LC-MS for decomposition products .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and optimizing conditions for functionalizing this compound?

  • Methodology :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can calculate activation energies and thermodynamic favorability .
  • Optimization : Apply factorial design (e.g., 2k^k designs) to screen variables (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) for multi-variable optimization .
    • Case Study : highlights ICReDD’s approach, where quantum mechanics/molecular mechanics (QM/MM) simulations reduce trial-and-error experimentation by 40–60% .

Q. How can contradictions between experimental and computational data on substituent effects be resolved?

  • Methodology :

  • Data Reconciliation : Compare DFT-predicted reaction barriers with kinetic experimental data (e.g., Arrhenius plots). Discrepancies may arise from solvent effects or approximations in computational models.
  • Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to identify error sources. Cross-validate with spectroscopic data (e.g., IR/Raman for vibrational modes) .

Q. What advanced separation techniques are suitable for isolating byproducts during the synthesis of halogenated pyridazines?

  • Methodology :

  • Chromatography : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water).
  • Membrane Technologies : Employ nanofiltration or reverse osmosis for scalable separation of halogenated intermediates .

Methodological Notes

  • Experimental Design : For reproducibility, document all variables (e.g., stoichiometry, catalyst type) using protocols from .
  • Safety : Refer to SDS guidelines (e.g., ) for handling chlorinated compounds, including PPE and waste disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.